molecular formula C12H14BrF2NO2S B1447765 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine CAS No. 1704067-51-5

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B1447765
CAS No.: 1704067-51-5
M. Wt: 354.21 g/mol
InChI Key: CGJFPBDFCNNTTJ-UHFFFAOYSA-N
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Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is a synthetic intermediate of interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide scaffold, a privileged structure in pharmaceutical development known to contribute to a wide range of pharmacological activities . The specific substitution pattern on the phenyl ring—incorporating bromo and difluoro substituents—along with the 4-methylpiperidine moiety, makes this molecule a valuable building block for structure-activity relationship (SAR) studies . Compounds within this structural class are frequently investigated for their potential as targeted therapeutic agents. Research indicates that similar sulfonamide-based molecules have demonstrated selective cytotoxicity in specialized research models, such as those targeting colorectal cancer cells with specific genetic mutations . The presence of the sulfonamide group is significant, as this functional group is found in numerous FDA-approved drugs and is associated with diverse biological activities, including enzyme inhibition and receptor antagonism . The bromo substituent also offers a versatile synthetic handle for further derivatization via cross-coupling reactions, enabling the exploration of diverse chemical space around the core scaffold . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety protocols.

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFPBDFCNNTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177964
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-51-5
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine generally follows a two-step approach:

  • Synthesis of the sulfonyl chloride intermediate (2-bromo-4,5-difluorophenylsulfonyl chloride)
  • N-sulfonylation of 4-methylpiperidine with the prepared sulfonyl chloride

This route leverages well-established sulfonylation chemistry, ensuring high selectivity and product purity.

Stepwise Synthesis

Step 1: Preparation of 2-bromo-4,5-difluorophenylsulfonyl chloride

  • Starting Material: 2-bromo-4,5-difluorobenzenethiol or 2-bromo-4,5-difluorobenzenesulfonic acid
  • Reagents: Chlorinating agent (commonly thionyl chloride or phosphorus pentachloride)
  • Solvent: Dichloromethane or similar inert solvent
  • Conditions: Reflux or controlled heating, with exclusion of moisture

Reaction:
$$
\text{2-bromo-4,5-difluorobenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{2-bromo-4,5-difluorophenylsulfonyl chloride} + \text{SO}2 + \text{HCl}
$$

Step 2: N-Sulfonylation of 4-methylpiperidine

  • Starting Materials: 2-bromo-4,5-difluorophenylsulfonyl chloride, 4-methylpiperidine
  • Base: Triethylamine or pyridine (to neutralize HCl formed)
  • Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile
  • Temperature: 0–25°C (to control exothermicity and side reactions)
  • Procedure: The sulfonyl chloride is added dropwise to a stirred solution of 4-methylpiperidine and base under inert atmosphere. The mixture is stirred for several hours, then quenched, extracted, and purified (typically by column chromatography or recrystallization).

Reaction:
$$
\text{2-bromo-4,5-difluorophenylsulfonyl chloride} + \text{4-methylpiperidine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Data Table: Typical Reaction Conditions

Step Reagents & Solvents Temperature Time Yield (%) Notes
1 Thionyl chloride, DCM 40–60°C 2–4 h 80–90 Dry, inert atmosphere needed
2 4-methylpiperidine, triethylamine, DCM 0–25°C 4–12 h 70–85 Slow addition, stir well

*DCM = dichloromethane

Purification and Characterization

  • Purification: The crude product is typically purified by silica gel chromatography using a gradient of hexane/ethyl acetate or by recrystallization from an appropriate solvent.
  • Characterization: Confirmation of the product structure and purity is achieved via:
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Mass Spectrometry (MS)
    • Infrared (IR) spectroscopy
    • High-Performance Liquid Chromatography (HPLC)

Research Findings and Optimization

  • The sulfonylation reaction is highly efficient when the base is present in slight excess to ensure complete neutralization of HCl, which can otherwise lead to byproduct formation or decomposition.
  • Solvent choice impacts both yield and purity; dichloromethane and acetonitrile are preferred for their inertness and ability to dissolve both reactants and products.
  • Temperature control during sulfonyl chloride addition is crucial to minimize exothermic side reactions and maximize selectivity.
  • The use of commercially available 2-bromo-4,5-difluorophenylsulfonyl chloride can streamline the process for laboratories focused on downstream medicinal chemistry applications.

Notes and Considerations

  • Moisture must be rigorously excluded during the sulfonyl chloride preparation and subsequent sulfonylation steps.
  • The reaction is scalable, but adequate ventilation and safety protocols are necessary due to the release of HCl gas.
  • Analytical data should be compared to reference spectra to confirm product identity and assess batch-to-batch consistency.

Summary Table: Key Parameters

Parameter Optimal Value/Range
Sulfonylation temp 0–25°C
Base equivalents 1.1–1.5 equiv
Solvent DCM or acetonitrile
Reaction time 4–12 hours
Typical yield 70–85%

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo redox reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Target Compound: 2-Bromo-4,5-difluorophenyl group.
  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS: 443668-51-7): Bromine at meta and methoxy at para positions.
  • 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine :
    • Bulky isopropyl and methyl groups introduce steric hindrance, which may reduce reaction rates in catalytic processes.

Piperidine Modifications

  • 4-Methylpiperidine vs.
  • 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride :
    • Replacement of the phenyl ring with a pyrazole heterocycle alters electronic properties and hydrogen-bonding capacity, impacting solubility and reactivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine C₁₂H₁₃BrF₂NO₂S 368.21 2-Br, 4-F, 5-F High polarity due to halogens
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine C₁₃H₁₈BrNO₃S 348.26 3-Br, 4-OCH₃ Improved solubility (methoxy group)
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine C₁₇H₂₇NO₃S 325.47 5-iPr, 2-OCH₃, 4-CH₃ Steric hindrance limits reactivity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride C₁₁H₂₀ClN₃O₂S 293.81 Pyrazole ring, 3,5-CH₃ Enhanced hydrogen bonding

Reactivity and Catalytic Behavior

  • Dehydrogenation Trends: 4-Methylpiperidine derivatives undergo stepwise dehydrogenation to form aromatic pyridines under catalytic conditions. The sulfonyl group in the target compound may stabilize intermediates, though direct evidence is lacking. Higher temperatures (300–350°C) favor full dehydrogenation (aromatization) in analogs, while lower temperatures increase selectivity for mono-dehydrogenated products.
  • Flow Reactor Performance: In 4-methylpiperidine derivatives, lower flow rates improve conversion and selectivity but reduce turnover frequency (TOF). This suggests that the target compound’s reactivity in flow systems may follow similar trends.

Research Implications and Gaps

  • Synthetic Applications : Bromine and fluorine substituents in the target compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though methoxy-containing analogs may offer better solubility for such reactions.
  • Catalytic Stability : Iridium leaching observed in 4-methylpiperidine dehydrogenation implies that metal catalysts may interact differently with halogenated sulfonamides like the target compound.
  • Data Limitations : Melting points, boiling points, and detailed spectroscopic data for the target compound are unavailable in the provided evidence, highlighting a need for experimental characterization.

Biological Activity

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H13BrF2N2O2S
  • CAS Number : 1229294-05-6
  • Molecular Weight : 352.24 g/mol
  • Structure : The compound features a piperidine ring substituted with a sulfonyl group and a bromo-difluorophenyl moiety.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation. This inhibition can lead to anti-cancer and anti-microbial effects.

Inhibition Studies

In vitro studies have shown that derivatives of piperidine-based compounds exhibit varying degrees of inhibitory activity against DHFR. For instance, the following table summarizes the IC50 values for related compounds:

CompoundIC50 (µM)% Inhibition
Methotrexate0.086 ± 0.07100
This compoundTBDTBD
Compound 5p13.70 ± 0.25High
Compound 5k47.30 ± 0.86Low

The above data indicates that while methotrexate serves as a strong positive control, the target compound's activity remains to be fully characterized through experimental assays .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications on the phenyl ring significantly affect their biological activity. For example:

  • Study on Thiosemicarbazones : A study involving thiosemicarbazone derivatives showed that structural modifications could enhance or diminish their inhibitory effects on DHFR, suggesting a similar potential for the sulfonamide-containing piperidine .
  • Antimicrobial Activity : Other research has explored the antimicrobial properties of piperidine derivatives, suggesting that compounds with halogen substitutions may exhibit enhanced activity against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine, and how can reaction parameters (e.g., solvent, catalyst) be optimized for improved yields?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 4-methylpiperidine using 2-bromo-4,5-difluorobenzenesulfonyl chloride. Key parameters include:

  • Solvent selection : Dichloromethane or THF for solubility and inertness .
  • Base : NaOH or triethylamine to scavenge HCl byproducts .
  • Temperature : Room temperature to mild heating (40–60°C) to avoid decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    • Yield Optimization : Use in-situ monitoring (TLC or HPLC) to track intermediate formation. Adjust stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • NMR : 1H NMR identifies substituent positions on the piperidine ring (e.g., 4-methyl group at δ 1.2–1.4 ppm) and sulfonyl integration. 19F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for difluoro groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ≈ 394.0) and isotopic patterns for bromine .
  • IR Spectroscopy : Sulfonyl S=O stretches (1350–1150 cm⁻¹) confirm functional group integrity .

Q. What biological or pharmacological activities are associated with structurally similar sulfonyl piperidine derivatives, and how can preliminary assays be designed?

  • Methodological Answer : Analogues often exhibit enzyme inhibition (e.g., kinase or protease targets) or receptor modulation. Design assays using:

  • In vitro enzyme inhibition : Fluorescence-based assays with recombinant enzymes (e.g., trypsin-like proteases) .
  • Cellular toxicity : MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
  • Docking studies : Use AutoDock Vina to predict binding interactions with target proteins (e.g., PDB: 1ATP) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration. Key steps:

  • Crystallization : Use slow evaporation in ethanol/dichloromethane (3:1) to grow suitable crystals .
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELX or Olex2 for structure solution; validate with R-factor (< 0.05) and electron density maps .
    • Challenges : Bromine’s heavy atom effect may cause absorption errors; apply multi-scan corrections .

Q. What strategies can address contradictory reactivity data in sulfonylation reactions involving bromo-difluoroaryl groups?

  • Methodological Answer : Discrepancies may arise from electronic effects (fluorine’s electron-withdrawing nature) or steric hindrance. Strategies include:

  • Computational modeling : DFT calculations (Gaussian 16) to compare transition states in sulfonylation pathways .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
  • Substituent variation : Synthesize analogues with meta-fluorine or smaller halogens (Cl vs. Br) to isolate electronic vs. steric contributions .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of the 4-methylpiperidine moiety on bioactivity?

  • Methodological Answer :

  • Scaffold modification : Synthesize derivatives with piperazine, morpholine, or unsubstituted piperidine cores .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methyl group) .
  • Biological testing : Compare IC50 values across analogues in enzyme assays to quantify SAR trends .

Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile. Monitor for des-bromo or sulfone hydrolysis products .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks; analyze by NMR and LC-MS .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .

Methodological Considerations

  • Theoretical Frameworks : Link SAR or reactivity studies to conceptual models (e.g., Hammett plots for electronic effects) .
  • Data Validation : Cross-reference crystallographic data with computational models (Mercury CSD) to ensure accuracy .
  • Safety Protocols : Follow OSHA guidelines for handling brominated compounds (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 2
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1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine

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